molecular formula C12H15NO3 B14308146 Methyl 3-benzamido-2-methylpropanoate CAS No. 115859-56-8

Methyl 3-benzamido-2-methylpropanoate

Cat. No.: B14308146
CAS No.: 115859-56-8
M. Wt: 221.25 g/mol
InChI Key: STNRNKXPULEOLQ-UHFFFAOYSA-N
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Description

Methyl 3-benzamido-2-methylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzamido group attached to a methylpropanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-benzamido-2-methylpropanoate typically involves the esterification of 3-benzamido-2-methylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-benzamido-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The benzamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: The major product is 3-benzamido-2-methylpropanoic acid.

    Reduction: The major product is 3-benzamido-2-methylpropanol.

    Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Methyl 3-benzamido-2-methylpropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound is used in the production of specialty chemicals and as a building block for polymers.

Mechanism of Action

The mechanism of action of Methyl 3-benzamido-2-methylpropanoate involves its interaction with specific molecular targets. The benzamido group can form hydrogen bonds with proteins, affecting their structure and function. The ester group can undergo hydrolysis in the presence of esterases, releasing the active form of the compound. These interactions can modulate various biochemical pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-benzamido-3-methylpropanoate
  • Ethyl 3-benzamido-2-methylpropanoate
  • Methyl 3-benzamido-2-ethylpropanoate

Uniqueness

Methyl 3-benzamido-2-methylpropanoate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the benzamido group enhances its ability to interact with biological molecules, making it a valuable compound in medicinal chemistry and drug design.

Properties

CAS No.

115859-56-8

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

methyl 3-benzamido-2-methylpropanoate

InChI

InChI=1S/C12H15NO3/c1-9(12(15)16-2)8-13-11(14)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,13,14)

InChI Key

STNRNKXPULEOLQ-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(=O)C1=CC=CC=C1)C(=O)OC

Origin of Product

United States

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